![molecular formula C50H98NO8P B1263972 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)
1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:1 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (13Z)-docosenoyl respectively. It derives from an icosanoic acid and an erucic acid.
Wissenschaftliche Forschungsanwendungen
Lipase Regulation and Cell Signaling
Research on lipid compositions like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, closely related to 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine, suggests their role in lipase regulation. Lipases catalyze oxygen exchange between fatty acids and water in lipid monolayers. The regulation of lipase activity in these systems does not require lateral lipid phase separation, supporting a model where lipase regulation occurs within a single surface phase. This has implications for understanding lipid-mediated signaling in cells (Smaby, Muderhwa, & Brockman, 1994).
Polymerized Liposome Formation
1,2-bis[t2-(lipoyloxy)dodecanoyl]-sn-glycero-3-phosphocholine, a variant of the lipid , is used in forming polymerized liposomes under mild conditions. These liposomes have potential for various mechanistic and practical applications due to their stability and biodegradability, beneficial for biomedical uses like drug delivery (Sadownik, Stefely, & Regen, 1986).
Membrane Interactions
In another study, a peptide corresponding to the structural protein of the GB virus C binds to vesicles containing phospholipids similar to 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine. This interaction, studied using Langmuir monolayers, sheds light on the peptide's capacity to interact with membranes, which is crucial for understanding viral mechanisms and developing antiviral strategies (Sanchez-Martin, Haro, Alsina, Busquets, & Pujol, 2010).
Analytical Methods for Phospholipids
A study on phosphatidylcholine, a category to which 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine belongs, developed an HPLC method for analyzing its hydrolysis products. This analytical method is vital for understanding the chemical behavior and transformation of such phospholipids in various conditions, including biological and industrial applications (Kiełbowicz, Smuga, Gładkowski, Chojnacka, & Wawrzeńczyk, 2012).
Interaction with Ozone
Exposure of similar phosphocholines to ozone as monolayers on a Langmuir trough showed that the changes in surface pressure-area isotherms can indicate the extent of reaction. Understanding these interactions is significant for evaluating the stability and reactivity of these lipids in various environmental conditions (Lai, Yang, & Finlayson‐Pitts, 1994).
Raman Spectroscopic Study
A Raman spectroscopic study of lipids similar to 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine revealed insights into the acyl chain packing order and disorder characteristics. This research is crucial for understanding the structural dynamics of lipid bilayers and their role in cell membrane functionality (McCarthy, Huang, & Levin, 2000).
Eigenschaften
Produktname |
1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C50H98NO8P |
Molekulargewicht |
872.3 g/mol |
IUPAC-Name |
[(2R)-2-[(Z)-docos-13-enoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H98NO8P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h20,22,48H,6-19,21,23-47H2,1-5H3/b22-20-/t48-/m1/s1 |
InChI-Schlüssel |
QXFAPNLFOQKMLO-RURDTVAGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)

![1-octadecanoyl-2-[(6Z,9Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263892.png)

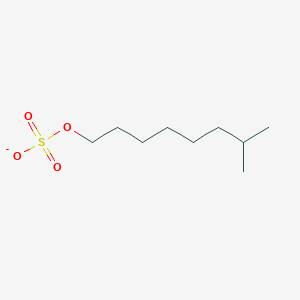
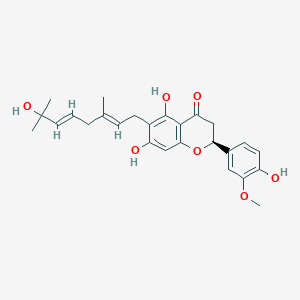
![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)
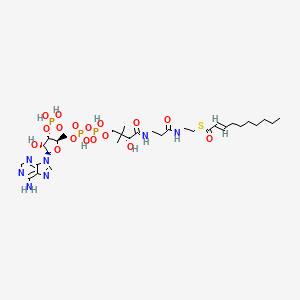


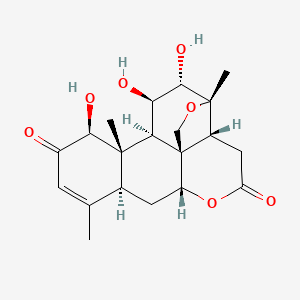
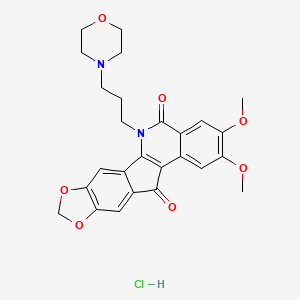

![2-O-octanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha-D-glucopyranosyl 2-O-sulfo-alpha-D-glucopyranoside](/img/structure/B1263910.png)